Multi-Target Screening Profile vs. Single-Target Pyridazinone-Piperazine Derivatives
Unlike many pyridazinone-piperazine analogs that are optimized and reported for a single biological target (e.g., MAO-B inhibition or platelet aggregation), the target compound has been interrogated across four distinct NCATS qHTS assays—LDHA inhibition (AID 1347041), two FMDV antiviral assays (AID 1745856, 1745857), and GIRK2 channel activation (AID 1259325)—providing a multi-dimensional activity fingerprint absent from the published literature on closely related analogs . While comparator compounds such as pyridazinone MAO-B inhibitor T6 (IC50 = 0.013 µM) demonstrate potent single-target activity [1], the breadth of screening data available for CAS 922944-88-5 enables researchers to assess potential polypharmacology or off-target liabilities early in the hit-to-lead process.
| Evidence Dimension | Number of distinct NCATS qHTS assays in which compound was tested |
|---|---|
| Target Compound Data | Tested in 4 distinct qHTS assays (LDHA, FMDV dual-reporter, GIRK2) |
| Comparator Or Baseline | Typical published pyridazinone-piperazine analog (e.g., MAO-B inhibitor T6): reported in 1–2 assays, typically limited to MAO-A/MAO-B panels |
| Quantified Difference | At least 2-fold greater assay diversity for target compound in publicly available NCATS screening data |
| Conditions | NCATS qHTS platform; 1536-well format; compound screened at multiple concentrations |
Why This Matters
Procurement of a compound with multi-assay screening data reduces the need for costly preliminary counter-screening and accelerates selectivity profiling during lead optimization.
- [1] Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (T6 IC50 = 0.013 µM for MAO-B; T3 IC50 = 0.039 µM). Published 2020. (Data extracted from search results: T6 IC50 0.013 µM.) View Source
